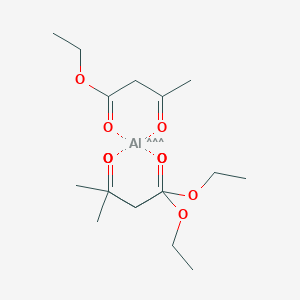
Ethyl 2-phenyldiazenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenyldiazenylbenzoate, also known as Sudan I, is a synthetic dye that is commonly used in the food industry to enhance the color of various products, such as curry powder, chili powder, and paprika. However, this dye has been found to be carcinogenic and has been banned in many countries. Despite its harmful effects, Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2-phenyldiazenylbenzoate is not well understood. However, it is believed to act as a DNA-damaging agent, leading to the formation of DNA adducts and the induction of oxidative stress. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-phenyldiazenylbenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to affect the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-phenyldiazenylbenzoate in lab experiments is that it is a well-characterized compound with a known structure and properties. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using Ethyl 2-phenyldiazenylbenzoate is that it is a carcinogenic compound and must be handled with care.
Direcciones Futuras
There are several future directions for research on Ethyl 2-phenyldiazenylbenzoate. One area of research is the development of new analytical methods for the detection of azo dyes in food products. Another area of research is the study of the binding interactions of Ethyl 2-phenyldiazenylbenzoate with proteins. Additionally, there is a need for further research on the biochemical and physiological effects of Ethyl 2-phenyldiazenylbenzoate and its potential applications in cancer therapy and other fields.
Métodos De Síntesis
Ethyl 2-phenyldiazenylbenzoate is synthesized by the reaction of 4-aminobenzoic acid ethyl ester with diazonium salt of 4-phenylaniline in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields. It has been used as a model compound for studying the degradation of azo dyes in wastewater treatment plants. It has also been used as a reference compound for developing analytical methods for the detection of azo dyes in food products. Additionally, it has been used as a probe to study the binding interactions of azo dyes with proteins.
Propiedades
Número CAS |
18277-91-3 |
|---|---|
Nombre del producto |
Ethyl 2-phenyldiazenylbenzoate |
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 2-phenyldiazenylbenzoate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)13-10-6-7-11-14(13)17-16-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clave InChI |
CBBHXOBVIVVYGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
